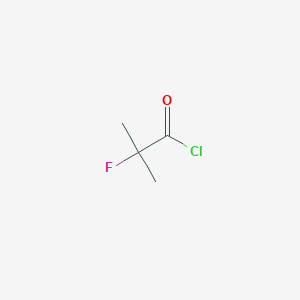
2-Fluoro-2-methylpropanoyl chloride
Overview
Description
2-Fluoro-2-methylpropanoyl chloride is a chemical compound with the molecular formula C4H6ClFO . It is commonly used as a building block in the synthesis of peptides and proteins.
Synthesis Analysis
The synthesis of 2-Fluoro-2-methylpropanoyl chloride and similar fluorinated compounds has been a subject of interest for biologists and chemists. Enzymatic methods have been used for the synthesis of these compounds, including the use of enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .Molecular Structure Analysis
The molecular weight of 2-Fluoro-2-methylpropanoyl chloride is 124.54 g/mol. The structure of this compound can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, including 2-Fluoro-2-methylpropanoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. These compounds show moderate activity against tumor cell lines (Deetz et al., 2001).
Antitumor Activities : The compound has been utilized in synthesizing monomers and polymers with potential antitumor activities. For example, derivatives of fluorouracil were synthesized using a related compound, showing efficacy against various cancer cell lines (Park et al., 1999).
Material Science and Chemistry
Electrolyte Synthesis : In material science, the compound has been used to synthesize fluoroalkylated end-capped copolymers, demonstrating high ionic conductivity and potential application in polymer electrolytes (Sawada et al., 2000).
Organic Synthesis : In organic chemistry, it has been involved in the synthesis of modified taxol side chains, demonstrating the versatility of fluorinated compounds in medicinal chemistry (Davis & Reddy, 1994).
NLO Single Crystal Synthesis : The compound has been used in the synthesis of nonlinear optical single crystals with potential in opto-electrical applications. This illustrates its role in the development of new materials with specific optical properties (Raveendiran et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO/c1-4(2,6)3(5)7/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCGHWSGWGSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



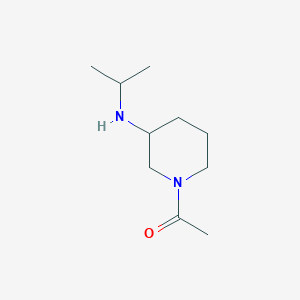
![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)
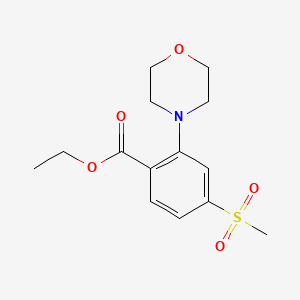

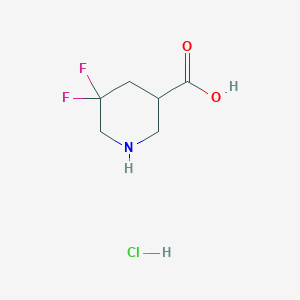
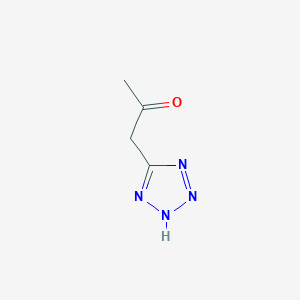



![cis-5-Methyl-1H-hexahydropyrrolo[3,4-B]pyrrole 2hcl](/img/structure/B3039847.png)


![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)
